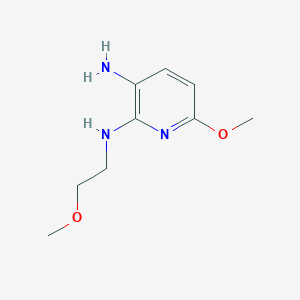
6-methoxy-N2-(2-methoxyethyl)-2,3-pyridinediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methoxy-N2-(2-methoxyethyl)-2,3-pyridinediamine is an organic compound with a unique structure that includes a pyridine ring substituted with methoxy and methoxyethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N2-(2-methoxyethyl)-2,3-pyridinediamine typically involves multi-step organic reactions. One common method includes the reaction of 2,3-diaminopyridine with methoxyethyl chloride under basic conditions to introduce the methoxyethyl group. The methoxy group can be introduced via methylation using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-N2-(2-methoxyethyl)-2,3-pyridinediamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy and methoxyethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridinediamine derivatives.
Scientific Research Applications
6-methoxy-N2-(2-methoxyethyl)-2,3-pyridinediamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-methoxy-N2-(2-methoxyethyl)-2,3-pyridinediamine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The methoxy and methoxyethyl groups play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyethyl)-2,6-dimethyl-4-quinolinamine hydrochloride
- 1-(2-Methoxy-ethyl)-1H-benzoimidazole-2-thiol
Comparison
Compared to similar compounds, 6-methoxy-N2-(2-methoxyethyl)-2,3-pyridinediamine is unique due to its specific substitution pattern on the pyridine ring. This structural uniqueness contributes to its distinct chemical reactivity and biological activity. Its methoxy and methoxyethyl groups enhance its solubility and binding properties, making it a valuable compound in various research applications.
Properties
CAS No. |
145441-19-6 |
|---|---|
Molecular Formula |
C9H15N3O2 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
6-methoxy-2-N-(2-methoxyethyl)pyridine-2,3-diamine |
InChI |
InChI=1S/C9H15N3O2/c1-13-6-5-11-9-7(10)3-4-8(12-9)14-2/h3-4H,5-6,10H2,1-2H3,(H,11,12) |
InChI Key |
GXAXBZFWUFSLNQ-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=C(C=CC(=N1)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[[(1S,5R)-8-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl]sulfanyl]acetate;chloride](/img/structure/B14010433.png)
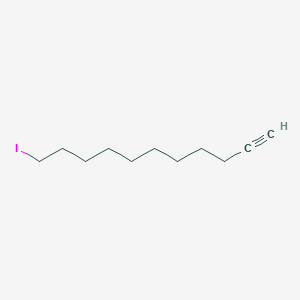
![8-bromo-7-[2-(4-chlorophenoxy)ethyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B14010455.png)
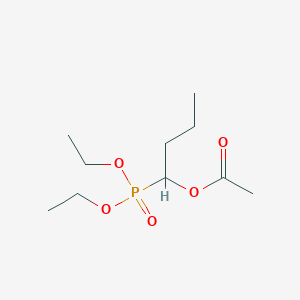
![4-[(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide](/img/structure/B14010472.png)
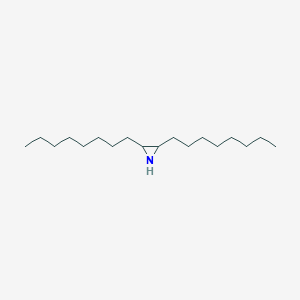

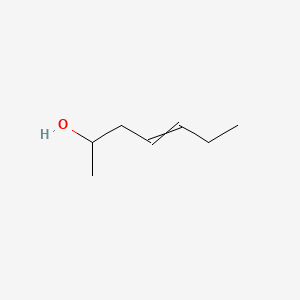
![5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid](/img/structure/B14010492.png)
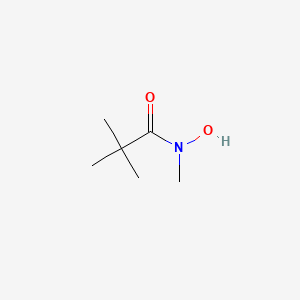
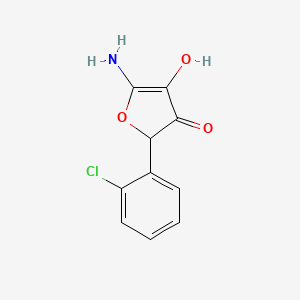
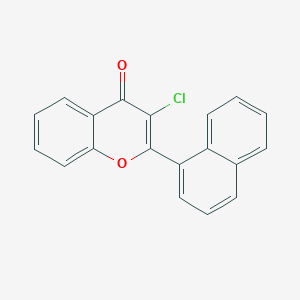
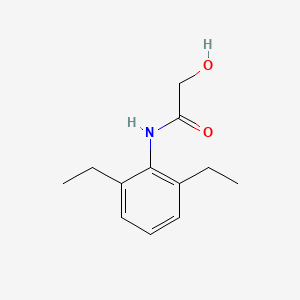
![4-Methoxy-N-[(prop-2-yn-1-yl)oxy]benzamide](/img/structure/B14010513.png)
